molecular formula C30H46O4 B1160450 23-Hydroxymangiferonic acid CAS No. 232266-08-9

23-Hydroxymangiferonic acid

Cat. No.: B1160450
CAS No.: 232266-08-9
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

23-Hydroxymangiferonic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the glycogen synthesis pathway, influencing glycogen levels in muscle and liver . Additionally, this compound exhibits antioxidant properties, which are mediated through its interactions with various biomolecules, enhancing its potential as a therapeutic agent .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in glucose metabolism. In diabetic animal models, this compound significantly reduces fasting glucose levels and increases glycogen levels in muscle and liver . Furthermore, it exhibits anti-quorum sensing and antibiofilm activities, which can impact cellular communication and biofilm formation in bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to inhibit certain enzymes involved in glucose metabolism, thereby reducing blood glucose levels in diabetic models . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C for up to three years in powder form and up to six months in solvent form . Long-term studies have shown that this compound maintains its efficacy in reducing blood glucose levels and enhancing glycogen synthesis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, a dosage of 200 mg/kg body weight of mango peel extract containing this compound significantly improved glucose metabolism and glycogen levels . Higher doses may lead to adverse effects, including potential toxicity, which necessitates careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as glycogen synthase, enhancing glycogen synthesis in muscle and liver . Additionally, its antioxidant properties influence metabolic flux by reducing oxidative stress and enhancing the activity of antioxidant enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in glucose metabolism and antioxidant defense . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Hydroxymangiferonic acid typically involves the extraction from natural sources such as the mango tree. The compound can be isolated using various solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process is followed by purification steps to achieve a high purity level of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes:

    Harvesting: Collecting the plant material, primarily the herbs of Mangifera indica.

    Extraction: Using solvents like chloroform or ethyl acetate to extract the compound.

    Purification: Employing techniques such as chromatography to purify the extracted compound.

    Drying and Packaging: The purified compound is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

23-Hydroxymangiferonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

23-Hydroxymangiferonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

    Biology: Studied for its role in cellular processes and its potential as a bioactive compound.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and antidiabetic activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Similar Compounds

  • Mangiferolic acid (CAS#4184-34-3)
  • Isomangiferolic acid (CAS#13878-92-7)
  • 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid (CAS#870456-88-5)
  • 27-Hydroxymangiferolic acid (CAS#17983-82-3)
  • 27-Hydroxymangiferonic acid (CAS#5132-66-1)

Uniqueness

23-Hydroxymangiferonic acid stands out due to its unique hydroxyl group at the 23rd position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar triterpenoids and contributes to its specific bioactivities .

Properties

IUPAC Name

(E,6R)-4-hydroxy-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,20-23,31H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,20?,21-,22+,23+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMAGDSBYCIARL-VXEOXPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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